In Vivo Prodrug Potency: Chain-Length-Dependent Anticonvulsant Activity of ACC Esters
While direct head-to-head data for the propyl ester are not available, the methyl and ethyl esters of ACC provide quantitative proof that ester chain length strongly modulates in vivo anticonvulsant potency. Methyl-ACC is 5-fold more potent and ethyl-ACC is 2.3-fold more potent than the parent acid ACC (ED₅₀ 234 mg/kg, i.p.) in blocking NMDA-induced convulsions and lethality in mice [1]. The propyl ester, being more lipophilic than the ethyl congener (XLogP ≈ 0.4–0.57 vs. –0.1) [2][3], is predicted to exhibit further-altered pharmacokinetics and is therefore not interchangeable with shorter-chain esters in prodrug applications.
| Evidence Dimension | In vivo anticonvulsant potency (ED₅₀) and relative fold-change vs. ACC |
|---|---|
| Target Compound Data | No direct ED₅₀ available; predicted intermediate lipophilicity-driven potency between ethyl and longer-chain esters based on class trend |
| Comparator Or Baseline | ACC (ED₅₀ 234 mg/kg); Methyl-ACC (5.0-fold more potent); Ethyl-ACC (2.3-fold more potent) |
| Quantified Difference | Methyl-ACC: 5.0×; Ethyl-ACC: 2.3×; Propyl-ACC: chain-length extrapolation not quantified |
| Conditions | Mouse NMDA (125 mg/kg) convulsion model; i.p. administration [1] |
Why This Matters
Procurement decisions for neuropharmacology prodrug studies must account for ester chain length, as potency differences of 2–5× between adjacent homologues can determine experimental success or failure.
- [1] Skolnick P, et al. Blockade of N-methyl-D-aspartate induced convulsions by 1-aminocyclopropanecarboxylates. Life Sci. 1989;45(18):1647-55. PMID: 2685487. View Source
- [2] PubChem. Ethyl 1-aminocyclopropanecarboxylate (CID 386204): Computed XLogP3-AA = -0.1. View Source
- [3] Chem-Space. Propyl 1-aminocyclopropane-1-carboxylate: LogP 0.57. View Source
